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molecular formula C8H13N B1353779 2-Cyclohexylacetonitrile CAS No. 4435-14-7

2-Cyclohexylacetonitrile

Cat. No. B1353779
M. Wt: 123.2 g/mol
InChI Key: MXFPACNADGXIQY-UHFFFAOYSA-N
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Patent
US06060484

Procedure details

A solution of sodium cyanide (2.77 g, 56.5 mmol) in 70 ml of DMF was treated with cyclohexyl bromide (7.9 ml, 56.5 mmol), under N2. The reaction mixture was reacted for 48 hours and then partitioned between EtOAc and H2O. The resultant layers were separated and the organic layer was concentrated in vacuo. The crude material was purified using flash chromatography (eluent of 5% EtOAc in hexanes).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#N.[Na+].[CH:4]1(Br)[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.C[N:12]([CH:14]=O)C>>[CH:4]1([CH2:1][C:14]#[N:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
7.9 mL
Type
reactant
Smiles
C1(CCCCC1)Br
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was reacted for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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